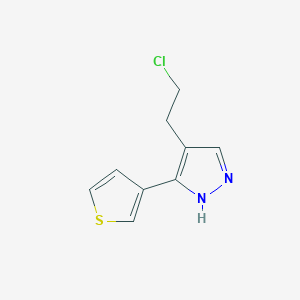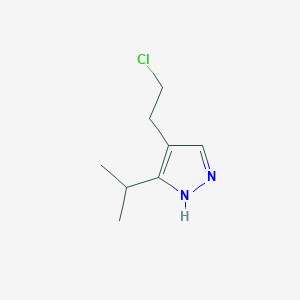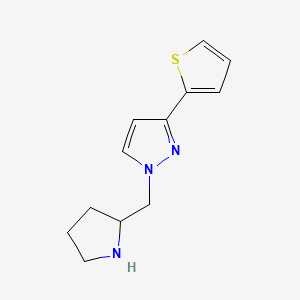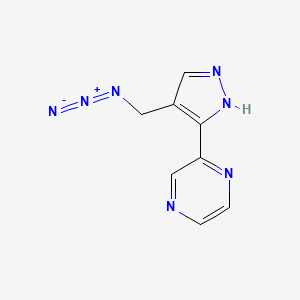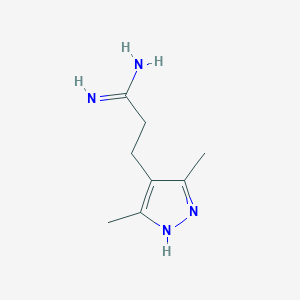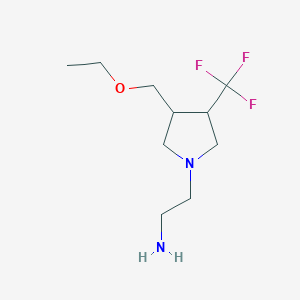
1-(2-アミノエチル)-3-(エトキシメチル)-4-(トリフルオロメチル)ピロリジン
説明
“2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also has an ethoxymethyl and a trifluoromethyl group attached to the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, an ethoxymethyl group (-CH2-O-CH2-CH3), and a trifluoromethyl group (-CF3). The ethoxymethyl group is a type of ether, and the trifluoromethyl group is a type of alkyl halide .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For instance, the trifluoromethyl group might undergo reactions typical of alkyl halides, such as nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the ether and trifluoromethyl groups might influence its polarity, solubility, and reactivity .科学的研究の応用
有機合成
有機化学において、この化合物はピロリジン-2-オンの合成のための汎用性の高いビルディングブロックとして役立ちます 。この化合物の構造は、光誘起有機触媒サイクル反応を可能にするため、これは複雑な有機分子の作成に不可欠です。このプロセスは、医薬品や農薬の開発において特に価値があります。
医薬品化学
この化合物中のトリフルオロメチル基は、医薬品化学における潜在的な用途を示唆しています。この部分を持つ化合物は、代謝安定性と生体標的への結合親和性を向上させる能力があるため、創薬によく使用されます。 医薬品試験の参照標準の合成に使用することができます .
環境科学
この化合物の環境科学における潜在的な用途には、グリーン合成経路の開発が含まれます。 光誘起有機触媒反応における役割 は、この化合物が有害金属の使用を最小限に抑え、廃棄物を削減する環境に優しいプロセスの一部となる可能性を示唆しています。
作用機序
The compound “2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine” is a type of pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . They are involved in a wide range of biological activities and are a key part of many pharmaceuticals and useful synthetic compounds .
Mode of action
The mode of action would depend on the specific targets this compound interacts with. Generally, it could bind to its target, causing a conformational change that affects the target’s activity .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can be involved in a variety of pathways due to their diverse biological activities .
Pharmacokinetics
These properties can greatly vary among different pyrrolidine derivatives .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways this compound affects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound’s interaction with FGFRs can lead to the activation or inhibition of downstream signaling pathways, influencing cellular responses.
Cellular Effects
The effects of 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation . Additionally, the compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular responses . The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying molecular mechanisms in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential therapeutic applications.
特性
IUPAC Name |
2-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3N2O/c1-2-16-7-8-5-15(4-3-14)6-9(8)10(11,12)13/h8-9H,2-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHBLPCGCMVSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



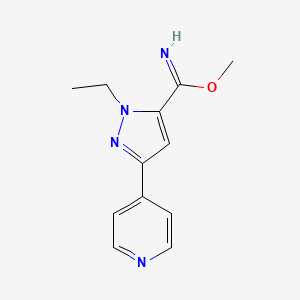

![trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1492754.png)
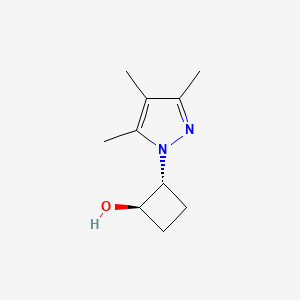
![trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492756.png)
